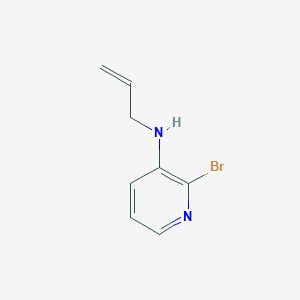

N-allyl-2-bromopyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrN2 |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

2-bromo-N-prop-2-enylpyridin-3-amine |

InChI |

InChI=1S/C8H9BrN2/c1-2-5-10-7-4-3-6-11-8(7)9/h2-4,6,10H,1,5H2 |

InChI Key |

LHSWPPMOGRVJOX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=C(N=CC=C1)Br |

Origin of Product |

United States |

Reactivity and Chemical Transformations of N Allyl 2 Bromopyridin 3 Amine

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Bromine Position

The bromine atom at the C2 position of N-allyl-2-bromopyridin-3-amine is susceptible to displacement through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for constructing carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of functionalized pyridine (B92270) derivatives.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C(sp2)-C(sp2) bonds by coupling an organoboron reagent with an organic halide. In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the C2 position of the pyridine ring.

Detailed research has shown that this compound can be effectively coupled with arylboronic acids to furnish 2-aryl-N-allylpyridin-3-amines. These products can then serve as intermediates in the synthesis of more complex heterocyclic systems. For instance, subsequent intramolecular cyclization of the resulting N-allyl-2-arylpyridin-3-amine derivatives can lead to the formation of pyrido[3,2-b] Current time information in Bangalore, IN.rsc.orgoxazines. thieme-connect.deiith.ac.in The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate. The choice of solvent and reaction temperature can influence the reaction efficiency and yield.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Bromopyridine Derivatives

| Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyrazine | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 2-Amino-3-phenyl-5-bromopyrazine | - | uwindsor.ca |

Note: The table provides examples of similar Suzuki-Miyaura reactions to illustrate the general conditions and applicability.

The Heck reaction facilitates the formation of a C(sp²)-C(sp²) bond by coupling the aryl bromide with an alkene. While specific examples for this compound are not extensively documented, the general methodology is applicable to bromopyridine systems. rsc.orglancs.ac.uk This reaction would involve the coupling of this compound with an alkene in the presence of a palladium catalyst and a base, leading to the introduction of a vinyl group at the C2 position. The intramolecular version of the Heck reaction is a powerful tool for constructing cyclic structures. acs.orgclockss.org

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. researchgate.netscirp.org Applying this to this compound would yield 2-alkynyl-N-allylpyridin-3-amines, which are valuable intermediates for synthesizing various heterocyclic compounds, including tricyclic 2-aminopyridinium salts. nih.govresearchgate.net

Table 2: Heck and Sonogashira Reactions with Bromopyridine Derivatives

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Heck Reaction | Aryl Halide | Alkene | Pd(OAc)₂, PPh₃ | Aryl-substituted alkene | clockss.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C(sp²)-N bond between an aryl halide and an amine. benthamscience.comresearchgate.netfishersci.it This reaction is highly versatile for synthesizing arylamines from this compound by reacting it with various primary or secondary amines. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base like sodium tert-butoxide. researchgate.net

This methodology has been successfully applied to the synthesis of various nitrogen-containing heterocycles. For instance, the intramolecular Buchwald-Hartwig amination of related substrates is a key step in the synthesis of dibenzodiazepines. uevora.ptunimi.it The reaction conditions, including the choice of ligand and base, are crucial for achieving high yields and can be optimized for specific substrates. rsc.orgsemanticscholar.org

Table 3: Buchwald-Hartwig Amination of Bromopyridines

| Substrate | Amine | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂, dppp, NaOtBu | N-substituted 2-aminopyridine (B139424) | researchgate.net |

| 4-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | N-(4-methylphenyl)morpholine | rsc.org |

Besides the aforementioned reactions, other transition metal-catalyzed cross-coupling reactions can also be employed to functionalize the C2 position of this compound.

The Negishi coupling reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been used for the synthesis of 2-aryl-substituted pyridines. organic-chemistry.org The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent. The use of specific ligands, such as RuPhos, can lead to high diastereoselectivity in the coupling of substituted cyclohexylzinc reagents. acs.org

The Kumada coupling utilizes a Grignard reagent and a nickel or palladium catalyst to form a carbon-carbon bond with an organic halide. While less common for pyridine systems compared to Suzuki and Negishi couplings, it represents another potential route for introducing alkyl or aryl groups at the C2 position.

Table 4: Kumada and Negishi Coupling Reactions

| Reaction Type | Substrate | Organometallic Reagent | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | 2-Heterocyclic Halide | Organozinc Reagent | Pd₂(dba)₃, X-Phos | 2-Aryl-substituted Heterocycle | organic-chemistry.org |

| Negishi Coupling | Secondary Allylic Chloride | Organozinc Halide | Nickel/Pybox | Chiral Alkylated Product | organic-chemistry.org |

Intramolecular Cyclization Reactions Involving the Allyl and Pyridine Moieties

The presence of both an allyl group and an amino group on the pyridine scaffold of this compound allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often highly regioselective and provide efficient routes to complex molecular architectures.

Intramolecular cyclization can be triggered through various mechanisms, including radical, carbolithiation, and transition-metal-catalyzed processes.

Intramolecular Radical Cyclization: Radical cyclization of this compound derivatives can lead to the formation of tricyclic systems. For example, a radical Current time information in Bangalore, IN.lancs.ac.uk ipso substitution process has been reported for aryl bromopyridine carbamates, demonstrating a preference for this pathway over a Current time information in Bangalore, IN.thieme-connect.de addition. researchgate.net

Intramolecular Carbolithiation: Treatment of (N,N-diallylamino)bromopyridines with an organolithium reagent can induce a lithium-halogen exchange followed by an intramolecular carbolithiation, providing access to azaindolines. acs.org This strategy offers a one-pot, three-step sequence to construct these valuable heterocyclic cores.

Palladium-Catalyzed Intramolecular Cyclization: The palladium-catalyzed intramolecular Heck reaction is a powerful tool for forming cyclic structures. acs.orgclockss.org In a related example, the reaction of 2-chloro-N-allylanilines, formed in situ, undergoes intramolecular Heck cyclization to yield indoles. acs.org A similar strategy could potentially be applied to this compound to construct fused ring systems. Another approach involves the cyclization of N-allyl-2-chloropyridin-3-amine with bromine, which after a hydrolytic workup, generates a pyridone derivative. google.com

Table 5: Intramolecular Cyclization Strategies

| Cyclization Type | Starting Material Type | Key Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Radical Cyclization | Aryl bromopyridine carbamate (B1207046) | Tris(trimethylsilyl)silane, AIBN | Tricyclic product | researchgate.net |

| Carbolithiation | (N,N-diallylamino)bromopyridine | Organolithium reagent | Azaindoline | acs.org |

| Heck Cyclization | 1-Bromo-2-iodoarene and allylamine (B125299) | Palladium catalyst | 3-Methylindole | acs.org |

Transition Metal-Catalyzed Intramolecular Cyclizations (e.g., Heck-type, Hydroamination)

The juxtaposition of the bromo substituent and the N-allyl group in this compound provides an ideal scaffold for transition metal-catalyzed intramolecular cyclization reactions, leading to the formation of fused heterocyclic structures.

Heck-Type Cyclizations: The intramolecular Heck reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, a palladium catalyst, typically Pd(0), can initiate an oxidative addition into the C-Br bond. The resulting arylpalladium(II) complex can then undergo an intramolecular migratory insertion with the pendant allyl group. A subsequent β-hydride elimination would yield a cyclized product, a dihydropyrido-pyrrolidine derivative, and regenerate the Pd(0) catalyst. The regioselectivity of the insertion can lead to either a 5-exo-trig or a 6-endo-trig cyclization, with the former generally being favored according to Baldwin's rules.

Hydroamination: Intramolecular hydroamination involves the addition of the N-H bond of the amine across the allyl double bond. While this reaction is more common for secondary amines, strategies can be employed to facilitate this transformation. For instance, the primary amine could be first converted to a carbamate or other suitable derivative, followed by a metal-catalyzed cyclization. Alternatively, related transformations on similar N-allyl enamines have been shown to proceed via copper-catalyzed systems to yield azabicyclic products. acs.org For example, N-allyl enamines bearing a pendant alkene have been observed to cyclize exclusively with the alkene tethered to the nitrogen atom. acs.org

Table 1: Representative Conditions for Transition Metal-Catalyzed Cyclizations

| Reaction Type | Catalyst System | Substrate Type | Product Type | Ref. |

|---|---|---|---|---|

| Heck-type Cyclization | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Aryl or Vinyl Halide + Alkene | Cyclized C-C bonded product | rsc.org |

| Copper-Catalyzed Cyclization | CuBr·SMe₂, O₂ | N-allyl enamine | 3-Azabicyclo[3.1.0]hex-2-ene | acs.org |

Radical and Ionic Cyclization Pathways

Beyond metal-catalyzed routes, the cyclization of this compound can also be achieved through radical and ionic pathways.

Radical Cyclization: Free-radical cyclizations offer a complementary method for constructing fused ring systems. nih.govbeilstein-journals.org A radical can be generated on the allyl group, which then attacks the pyridine ring. For instance, the reaction of o-bromophenyl-substituted pyrrolylpyridinium salts with a radical initiator system like (TMS)₃SiH/AIBN has been used to synthesize polyheterocycles. nih.govbeilstein-journals.org This approach demonstrates the feasibility of intramolecular radical arylation onto a pyridine ring. nih.govbeilstein-journals.org Similarly, manganese(III)-based oxidative free-radical cyclizations of unsaturated β-keto esters containing a pyridine ring have been studied, leading to the stereospecific construction of tetracyclic compounds. uv.es These methods highlight the potential for nucleophilic carbon-centered radicals to react with the pyridine ring. uv.es

Ionic Cyclization: Under acidic conditions, the allyl double bond can be protonated to generate a secondary carbocation. This electrophilic center can then be attacked by the electron-rich pyridine ring in an intramolecular electrophilic substitution reaction. However, the electron-withdrawing nature of the bromine atom at the C2 position deactivates the pyridine ring towards electrophilic attack, potentially requiring harsh conditions.

Reactions at the Primary Amine (N3) Functionality

The primary amine at the C3 position is a key site for a variety of functionalization reactions, including acylation, sulfonylation, and condensation.

Acylation: The primary amine of this compound can be readily acylated using standard reagents like acyl chlorides or anhydrides in the presence of a base. ccsenet.org Studies on the acetylation of aminopyridines indicate that the reaction typically occurs directly at the exocyclic amino nitrogen. publish.csiro.au For example, 2-chloro-3-aminopyridine can be converted to its acetamide (B32628) derivative using acetyl chloride and triethylamine. acs.org This reaction is often used as a protecting group strategy in multi-step syntheses. acs.org In some cases, particularly with highly inactivated anilines or aminopyrimidines, N,N-diacylation can occur in the presence of a strong base, but this can be avoided by using a weaker base like pyridine. semanticscholar.org

Sulfonylation: The amine can also undergo sulfonylation with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonamides. In related systems, such as N-aryl-2-aminopyridines, ruthenium-catalyzed remote C-H sulfonylation at the C5 position of the pyridine ring has been demonstrated using aromatic sulfonyl chlorides. researchgate.netfigshare.comdoi.orgacs.orgacs.org While this is a C-H functionalization reaction directed by the amine, direct N-sulfonylation is also a common transformation for primary amines.

Table 2: Examples of Amine Functionalization Reactions

| Reaction | Reagents | Product | Ref. |

|---|---|---|---|

| Acylation | Acetyl Chloride, Et₃N | N-acetyl-aminopyridine | acs.org |

| Sulfonylation | Phenyl Sulfonyl Chloride, [{RuCl₂(p-cymene)}₂], Li₂CO₃ | C5-sulfonylated N-aryl-2-aminopyridine | doi.org |

The primary amine can undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). researchgate.net This reaction is typically reversible and can be catalyzed by acid or base. The formation of an imine can serve as a protecting group for the amine. For instance, the in-situ protection of 2-chloro-3-aminopyridine with benzaldehyde (B42025) has been successfully used to facilitate a subsequent Suzuki coupling reaction. acs.org The imine is stable to the coupling conditions but can be easily hydrolyzed with acid to regenerate the free amine. acs.org The reactions between o-vanillin and various aminopyridines have been shown to lead to imines with diverse conformations and reactivities. researchgate.net

Beyond acylation and condensation, the primary amine can be a handle for introducing other functionalities. Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding secondary amine. A high-yielding protocol for the synthesis of N-substituted-3-amino-4-halopyridines has been developed using a deprotection/reductive amination sequence mediated by trifluoroacetic acid. nih.gov N-arylation to form a diarylamine can be achieved through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, although this is more commonly used to form the initial aminopyridine bond itself. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine Ring

The bromine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. pearson.com This allows for the displacement of the bromide by a wide variety of nucleophiles.

This reactivity is a cornerstone of pyridine chemistry, enabling the introduction of diverse substituents. Typical nucleophiles include:

O-Nucleophiles: Alkoxides and phenoxides can displace the bromide to form 2-alkoxy- or 2-aryloxypyridines.

S-Nucleophiles: Thiolates are effective nucleophiles, leading to the formation of 2-(alkylthio)- or 2-(arylthio)pyridines. sci-hub.se

N-Nucleophiles: Amines can react to form 2-aminopyridine derivatives. The Goldberg reaction, a copper-catalyzed amination, is a classic method for this transformation. nih.govmdpi.com

C-Nucleophiles: Stabilized carbanions, such as those derived from malonates or nitriles, can also displace the bromide. For example, lithioacetonitrile has been shown to react with 2-bromopyridines to afford the corresponding (pyridin-2-yl)acetonitriles. thieme-connect.com

The efficiency of these reactions can be influenced by the solvent and reaction conditions. Microwave irradiation has been shown to significantly accelerate SNAr reactions on halopyridines. sci-hub.se

Table 3: Examples of SNAr Reactions on 2-Bromopyridines

| Nucleophile | Reagent(s) | Product Type | Ref. |

|---|---|---|---|

| N-Methylformamide | CuI, 1,10-phenanthroline, K₂CO₃ | 2-(N-methylformamido)pyridine | nih.gov |

| Lithioacetonitrile | n-BuLi, CH₃CN | (Pyridin-2-yl)acetonitrile | thieme-connect.com |

| Sodium thiophenoxide | NMP or HMPA (microwave) | 2-Phenylthiopyridine | sci-hub.se |

| Benzyl alcohol | NMP (microwave) | 2-Benzyloxypyridine | sci-hub.se |

Substitution of the Bromine Atom by Diverse Nucleophiles

The bromine atom at the C2 position of this compound is susceptible to substitution by a variety of nucleophiles, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom facilitates these transformations by stabilizing the negatively charged intermediate formed during the reaction. libretexts.org

Common nucleophiles that can displace the bromine atom include amines, alcohols, and thiols. For instance, palladium-catalyzed Buchwald-Hartwig amination reactions have been successfully employed to couple this compound with various primary and secondary amines, yielding N2-substituted pyridine derivatives. nih.gov Similarly, the Ullmann condensation, a copper-catalyzed reaction, can be used to form C-O and C-S bonds by reacting with alcohols and thiols, respectively.

The reactivity of the bromine atom is also harnessed in various carbon-carbon bond-forming reactions. Suzuki-Miyaura coupling, a palladium-catalyzed reaction with organoboron compounds, and Stille coupling, which utilizes organotin reagents, are effective methods for introducing aryl, heteroaryl, or vinyl groups at the C2 position. These reactions significantly expand the molecular complexity and diversity of compounds that can be synthesized from this starting material.

A summary of representative nucleophilic substitution reactions is presented in the table below.

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd catalyst, ligand, base | N2-Substituted Aminopyridines |

| Ullmann Condensation | Alcohols, Thiols | Cu catalyst, base | 2-Alkoxy/Thioalkoxypyridines |

| Suzuki-Miyaura Coupling | Organoboron compounds | Pd catalyst, base | 2-Aryl/Vinylpyridines |

| Stille Coupling | Organotin compounds | Pd catalyst | 2-Aryl/Vinylpyridines |

| Sonogashira Coupling | Terminal Alkynes | Pd/Cu catalyst, base | 2-Alkynylpyridines |

Activation Strategies for SNAr Processes

While the pyridine ring inherently activates the C2 position towards nucleophilic attack, certain strategies can be employed to further enhance the rate and efficiency of SNAr reactions. One common approach is the introduction of additional electron-withdrawing groups on the pyridine ring. These groups help to further delocalize the negative charge in the Meisenheimer complex, the key intermediate in SNAr reactions, thereby lowering the activation energy of the reaction. libretexts.org

Another strategy involves the activation of the pyridine nitrogen itself. Protonation or quaternization of the nitrogen atom significantly increases the electron deficiency of the ring, making it more susceptible to nucleophilic attack. For example, conducting the SNAr reaction in the presence of a strong acid can lead to the formation of a pyridinium (B92312) salt, which is highly activated towards substitution. uiowa.edu

Furthermore, the choice of solvent and base can play a crucial role. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used to facilitate SNAr reactions as they can effectively solvate the charged intermediates. The use of a strong, non-nucleophilic base is also important to deprotonate the incoming nucleophile without competing in the substitution reaction itself. masterorganicchemistry.com

Functionalization at Other Pyridine Ring Positions (C4, C5, C6)

Beyond the substitution at the C2 position, this compound can be functionalized at other positions on the pyridine ring, namely C4, C5, and C6. This is typically achieved through methods such as directed C-H activation and lithiation followed by electrophilic quenching.

Directed C-H Activation and Functionalization

Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. rsc.org In the case of this compound, the N-allyl-amino group can act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond. rsc.org

Palladium and rhodium catalysts are commonly employed for this purpose. beilstein-journals.org The N-allyl group can coordinate to the metal center, bringing it in close proximity to the C4 or C6 C-H bonds. This allows for the selective cleavage of the C-H bond and the subsequent formation of a new carbon-carbon or carbon-heteroatom bond. For example, in the presence of a suitable palladium catalyst and a coupling partner such as an alkene or an organometallic reagent, direct arylation or alkenylation at the C4 or C6 position can be achieved.

The regioselectivity of the C-H activation (C4 vs. C6) can often be controlled by the choice of catalyst, ligands, and reaction conditions. Steric and electronic factors of both the substrate and the catalyst play a significant role in determining the outcome of the reaction.

A summary of potential directed C-H functionalization reactions is provided in the table below.

| Reaction Type | Coupling Partner | Catalyst | Functionalized Position |

| Direct Arylation | Aryl Halides/Boronic Acids | Pd or Rh | C4 or C6 |

| Direct Alkenylation | Alkenes | Pd or Rh | C4 or C6 |

| Direct Alkylation | Alkyl Halides | Pd or Rh | C4 or C6 |

Lithiation and Subsequent Electrophilic Quenching

Lithiation, or deprotonation using a strong organolithium base such as n-butyllithium or lithium diisopropylamide (LDA), is another effective method for functionalizing the pyridine ring. jst.go.jpumich.edu The acidity of the C-H bonds on the pyridine ring is influenced by the substituents present. In this compound, the bromine atom and the N-allyl-amino group can direct the lithiation to specific positions.

The strong electron-withdrawing inductive effect of the bromine atom at C2 can increase the acidity of the adjacent C-H bond at C4. However, the N-allyl-amino group at C3 can also direct the lithiation to the C4 position through a complex-induced proximity effect (CIPE), where the lithium base coordinates to the nitrogen atom before deprotonating the adjacent C-H bond. benthamopenarchives.com The C6 position is also a potential site for lithiation, influenced by the pyridine nitrogen.

Once the lithiated intermediate is formed, it can be quenched with a wide range of electrophiles to introduce various functional groups. benthamopenarchives.com This two-step process allows for the installation of alkyl, silyl, carboxyl, and other groups at specific positions on the pyridine ring, further demonstrating the synthetic versatility of this compound.

The table below lists some common electrophiles used in quenching reactions and the resulting functional groups.

| Electrophile | Functional Group Introduced |

| Alkyl Halides (e.g., CH₃I) | Alkyl (e.g., -CH₃) |

| Aldehydes/Ketones (e.g., CH₃CHO) | Hydroxyalkyl (e.g., -CH(OH)CH₃) |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| Disulfides (e.g., (CH₃S)₂) | Thioether (-SCH₃) |

| Chlorotrimethylsilane ((CH₃)₃SiCl) | Silyl (-Si(CH₃)₃) |

Mechanistic Investigations and Computational Studies of N Allyl 2 Bromopyridin 3 Amine Reactivity

Elucidation of Reaction Mechanisms for Key Transformations

The unique arrangement of a bromo substituent, an amino group, and an allyl group on the pyridine (B92270) ring of N-allyl-2-bromopyridin-3-amine gives rise to a rich and complex reactivity profile. This section explores the detailed mechanistic pathways of its key transformations.

Detailed Pathways of Cross-Coupling and Cyclization Reactions

This compound is a versatile substrate for a variety of transition metal-catalyzed cross-coupling and cyclization reactions. While specific detailed mechanistic studies on this exact molecule are not extensively documented in publicly available literature, general mechanisms for similar substrates can be inferred. For instance, in palladium-catalyzed cross-coupling reactions, the typical catalytic cycle would involve oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to afford the product and regenerate the catalyst.

Intramolecular cyclization reactions of this compound can proceed through different pathways depending on the reaction conditions and catalysts employed. For example, a Heck-type cyclization could be initiated by the oxidative addition of the C-Br bond to a palladium catalyst, followed by migratory insertion of the allyl group and subsequent β-hydride elimination or reductive elimination to yield the cyclized product.

Role of the Amine and Allyl Groups in Directing Reactivity and Regioselectivity

The amine and allyl functionalities play a crucial directing role in the reactions of this compound. The amino group, being an electron-donating group, can activate the pyridine ring towards certain electrophilic substitutions, although the bromine atom's deactivating effect is also significant. More importantly, the nitrogen atom of the amine can act as a coordinating ligand for transition metal catalysts, thereby influencing the regioselectivity of catalytic processes. This coordination can bring the catalyst in close proximity to the reactive sites, namely the bromo substituent and the allyl group.

The allyl group is a key player in cyclization reactions. Its double bond can act as a nucleophile or participate in pericyclic reactions. The regioselectivity of these cyclizations is often governed by the stability of the resulting ring systems and any steric or electronic biases introduced by the substituents and the catalyst.

Intermediates and Transition States in Reaction Cycles

For cyclization reactions, the formation of metallacyclic intermediates is often a critical step. The stability of these intermediates, which is influenced by ring size and the nature of the metal and its ligands, dictates the feasibility of the cyclization process. Characterizing these short-lived species often requires a combination of experimental techniques, such as low-temperature NMR spectroscopy, and computational modeling.

Application of Computational Chemistry (e.g., DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the reactivity of complex organic molecules like this compound.

Prediction of Reactivity and Regioselectivity

DFT calculations can provide valuable insights into the reactivity and regioselectivity of this compound. By calculating the energies of potential reaction pathways, intermediates, and transition states, researchers can predict the most likely course of a reaction. For example, DFT can be used to model the oxidative addition of the C-Br bond to a palladium catalyst, helping to understand the factors that influence this crucial step.

Furthermore, computational models can predict the preferred regioselectivity of cyclization reactions by comparing the activation barriers for the formation of different possible products. This predictive power is invaluable for designing new synthetic strategies and optimizing reaction conditions.

Electronic Structure Analysis and Bonding Characteristics

Analysis of the electronic structure of this compound provides fundamental insights into its chemical behavior. The distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the bond orders can all be elucidated through computational methods.

Barrier Heights and Reaction Energetics

Computational studies, typically employing Density Functional Theory (DFT), are crucial for elucidating the energetics of reaction pathways, including the determination of activation energy barriers and reaction energies. For reactions involving compounds structurally related to this compound, such as the palladium-catalyzed amination of bromopyridines, DFT calculations have been instrumental in understanding the catalytic cycle. nih.govacs.org

For instance, in the Buchwald-Hartwig amination, the reaction proceeds through steps of oxidative addition, deprotonation, and reductive elimination. acs.org The barrier heights for these steps are influenced by the ligand, substrate, and base. While specific values for this compound are not published, studies on similar systems provide valuable insights. For example, the rate-limiting step can vary depending on the specific ligand used in the palladium catalyst. acs.org

In a computational study on the palladium-catalyzed allylic substitution with phospha-benzene-pyridine ligands, activation (ΔEa) and reaction (ΔEr) energies for ammonia (B1221849) addition to a Pd-η3-allylic intermediate were calculated. These values were shown to be highly dependent on the electronic properties of the ligand. iucr.org Although this study does not involve this compound directly, it illustrates the type of energetic data that can be obtained through computational methods for related allylic systems.

Table 1: Calculated Activation and Reaction Energies for Ammonia Addition to a Pd-η3-allylic Intermediate with a Model P,N-Ligand

| Substitution Pattern (X, Y) | ΔEatrans (kcal/mol) | ΔEacis (kcal/mol) | ΔErtrans (kcal/mol) | ΔErcis (kcal/mol) |

| NO2, NO2 | 2.19 | 2.52 | 0.29 | -0.25 |

| H, H | 8.01 | 7.91 | 7.98 | 7.50 |

| NHMe, NHMe | 10.67 | 10.47 | 10.98 | 10.33 |

| Data adapted from a computational study on electronically modified phospha-benzene-pyridine ligands. iucr.org This data is illustrative for a related class of compounds and not specific to this compound. |

Spectroscopic Characterization in Mechanistic Context

Spectroscopic techniques are indispensable for monitoring reaction progress, identifying intermediates, and confirming the structure of products in the study of reaction mechanisms.

In-situ NMR and IR Spectroscopy for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for real-time monitoring of chemical reactions. These techniques allow for the observation of the consumption of starting materials, the formation of intermediates, and the appearance of products without the need for sample isolation.

For reactions involving pyridines, such as palladium-catalyzed aminations, ¹H NMR spectroscopy is frequently used to monitor the reaction progress. nih.gov For this compound, specific shifts in the aromatic and allylic regions of the ¹H NMR spectrum would indicate its transformation. A known synthesis of this compound reports the following ¹H NMR data in DMSO-d₆.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 8.07 | dd | 4.3, 1.4 Hz | 1H | Pyridine-H |

| 7.18 | dd | 7.8, 1.4 Hz | 1H | Pyridine-H |

| 6.84 | dd | 7.8, 4.3 Hz | 1H | Pyridine-H |

| 6.04 | m | 1H | Allyl-CH | |

| 5.86 | s | 1H | NH | |

| 5.25 | dd | 17.2, 1.7 Hz | 1H | Allyl-CH₂ (trans) |

| 5.12 | dd | 10.3, 1.5 Hz | 1H | Allyl-CH₂ (cis) |

| 3.91 | m | 2H | N-CH₂ | |

| Data obtained from a US Patent. googleapis.com |

In-situ IR spectroscopy can also be employed to track changes in characteristic vibrational frequencies, such as the N-H stretch of the amine and C-Br stretch, as the reaction proceeds.

Mass Spectrometry for Intermediate Identification

Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), is a highly sensitive technique for identifying reactive intermediates in catalytic cycles, especially in organometallic reactions. researchgate.net In the context of reactions involving this compound, such as Buchwald-Hartwig amination, ESI-MS could be used to detect key palladium-containing intermediates. acs.org

For example, in studies of similar catalytic aminations, ESI-MS coupled with collision-induced dissociation (CID) has been used to identify and structurally characterize complexes such as [Pd(L)(Amine)(Ar)]⁺ and other catalytic species. acs.org This allows for the direct observation of intermediates that are often present in low concentrations and have short lifetimes. researchgate.net While no specific mass spectrometric studies on this compound have been reported, this technique would be a primary method for elucidating its reaction mechanisms.

X-ray Crystallography of Key Intermediates or Products for Structural Confirmation

Single-crystal X-ray crystallography provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry, which is crucial for confirming the structure of stable intermediates or final products. While a crystal structure for this compound itself is not publicly available, structures of related N-allyl aminopyridine derivatives and their metal complexes have been reported. nih.goviucr.org

For instance, the crystal structures of copper(I)-halide complexes with 1-allyl-2-aminopyridinium cations have been determined, revealing how the allyl group and the pyridine nitrogen coordinate to the metal center. nih.gov Similarly, the crystal structures of platinum(II) complexes with 2-aminopyridine (B139424) and an allylic co-ligand have been elucidated, providing detailed information on the coordination geometry. iucr.orgiucr.org These studies demonstrate the utility of X-ray crystallography in confirming the connectivity and three-dimensional arrangement of atoms in molecules containing the N-allyl aminopyridine scaffold.

N Allyl 2 Bromopyridin 3 Amine As a Building Block in Complex Molecule Synthesis

Synthesis of Advanced Nitrogen-Containing Heterocycles

The structural attributes of N-allyl-2-bromopyridin-3-amine make it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The interplay between the bromo, amino, and allyl functionalities allows for a range of cyclization strategies to be employed, leading to the formation of fused ring systems and complex polycyclic architectures.

Construction of Fused Pyridine (B92270) Systems (e.g., Naphthyridinones, Carbolines, Indolizines)

The synthesis of fused pyridine systems is a significant area of research in medicinal chemistry due to the prevalence of these scaffolds in biologically active molecules. This compound serves as a valuable starting material for the construction of such systems, particularly naphthyridinones.

A key synthetic transformation involves the intramolecular Heck reaction. In this process, the palladium catalyst first undergoes oxidative addition to the C-Br bond of the pyridine ring. This is followed by migratory insertion of the allyl group's double bond into the palladium-carbon bond, and subsequent β-hydride elimination to regenerate the double bond in a different position, or reductive elimination to form the cyclized product.

An example of this is the synthesis of tert-butyl 4-oxo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate, where this compound is a crucial intermediate. google.com The synthesis of this compound itself is achieved by the reaction of 3-amino-2-bromopyridine with allyl bromide in the presence of a base such as sodium hydride in dimethylformamide (DMF). google.com

Table 1: Synthesis of this compound

| Reactants | Reagents | Solvent | Product |

| 3-amino-2-bromopyridine, Allyl bromide | Sodium hydride (60% dispersion) | DMF | This compound |

Access to Polycyclic Architectures

Beyond fused pyridine systems, this compound can be envisioned as a precursor to more complex polycyclic architectures. The reactivity of the allyl group, for instance, allows for further functionalization and subsequent cyclization reactions. Diels-Alder reactions or metathesis reactions involving the allyl double bond could introduce new rings and stereocenters, significantly increasing the molecular complexity.

The combination of the pyridine ring, the amino group, and the bromine atom also allows for sequential or tandem reactions. For example, a Suzuki or Stille coupling at the bromine position could introduce a new aryl or heteroaryl group, which could then undergo an intramolecular cyclization with the amino or a derivatized allyl group to form a polycyclic system.

Precursor for Scaffold Diversity and Library Synthesis

The generation of chemical libraries with diverse molecular scaffolds is a cornerstone of modern drug discovery. The trifunctional nature of this compound makes it an attractive building block for diversity-oriented synthesis.

Design and Synthesis of Pyridine-Based Chemical Libraries

This compound can serve as a central scaffold from which a multitude of derivatives can be synthesized. The three key functional groups—the secondary amine, the aryl bromide, and the terminal alkene—can be selectively functionalized to generate a library of compounds.

Table 2: Potential Reactions for Library Synthesis

| Functional Group | Reaction Type | Potential Reagents/Conditions |

| Secondary Amine | Acylation, Sulfonylation, Alkylation | Acyl chlorides, Sulfonyl chlorides, Alkyl halides |

| Aryl Bromide | Suzuki, Stille, Sonogashira, Buchwald-Hartwig couplings | Boronic acids, Stannanes, Terminal alkynes, Amines (with Pd catalyst) |

| Alkene | Dihydroxylation, Epoxidation, Heck reaction | OsO4, m-CPBA, Aryl halides (with Pd catalyst) |

By systematically varying the reagents used to modify each of these functional groups in a combinatorial fashion, a large and diverse library of pyridine-based compounds can be rapidly assembled.

Utilization in the Preparation of Diverse Molecular Frameworks

The strategic and sequential modification of the functional groups in this compound can lead to the creation of a wide array of molecular frameworks. For example, a Sonogashira coupling at the bromine position, followed by an intramolecular cyclization involving the amino group and the newly introduced alkyne, could lead to the formation of a pyrrolopyridine scaffold. Alternatively, a Heck reaction with a different alkene at the bromine position, followed by a ring-closing metathesis with the allyl group, could generate macrocyclic structures containing the pyridine core.

Role in Ligand Design and Coordination Chemistry

The pyridine and amine functionalities of this compound and its derivatives make them promising candidates for the design of novel ligands for coordination chemistry. The nitrogen atom of the pyridine ring and the exocyclic amino group can act as a bidentate chelate, binding to a metal center to form a stable five-membered ring.

The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyridine ring. The bromine atom, for example, can be replaced with various electron-donating or electron-withdrawing groups via cross-coupling reactions, thereby altering the ligand field strength and the redox potential of the metal center.

Furthermore, the allyl group provides a handle for anchoring these ligands to solid supports or for incorporation into larger macromolecular structures, such as polymers or peptides. This could have applications in the development of new catalysts or materials with interesting photophysical properties. While specific coordination complexes of this compound are not extensively documented, the well-established coordination chemistry of aminopyridine derivatives suggests a rich potential for this compound in the field of inorganic and organometallic chemistry.

Development of Novel Ligands for Catalysis

There is no specific information available in the scientific literature on the use of this compound for the development of novel ligands for catalysis. However, the broader class of aminopyridine compounds is widely utilized in catalysis. For instance, N-aryl-2-aminopyridines, which can be synthesized from 2-bromopyridines, are effective directing groups in transition metal-catalyzed C-H bond functionalization reactions. The pyridine nitrogen and the amino group can chelate to a metal center, facilitating various organic transformations. The presence of both a pyridine ring and an allylamine (B125299) moiety in this compound suggests its potential to be developed into bidentate or even more complex polydentate ligands for catalytic applications, though such developments have not yet been reported.

Metal Complexation Studies

Similarly, no dedicated metal complexation studies have been published for this compound. The coordination chemistry of aminopyridines is, however, an active area of research. For example, bulky aminopyridine ligands have been shown to coordinate to metal centers like iron(II) through the pyridine nitrogen atom. The specific electronic and steric properties of this compound, including the presence of the allyl group, could lead to interesting coordination behavior and potentially novel structures and reactivity in its metal complexes. Future research may explore the coordination of this compound with various transition metals, characterizing the resulting complexes and investigating their potential applications, for instance, in catalysis or materials science.

No Information Available for this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found for the chemical compound “this compound.” The search encompassed targeted queries for its synthesis, properties, and any existing or potential research applications.

The parent compound, 2-bromopyridin-3-amine (also known as 3-amino-2-bromopyridine), is a known chemical entity with documented synthetic methods and applications in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions. However, no literature could be retrieved that describes the specific N-allylation of this parent compound to form this compound.

Consequently, it is not possible to provide an article on the "Future Directions and Emerging Research Avenues" for this compound as requested. Such a discussion would require a foundational body of knowledge about the compound's existence, synthesis, and basic properties, which is currently not available in the public domain based on the performed searches.

Therefore, the subsequent sections of the requested article outline—including the development of synthetic routes, integration into automated chemistry, exploration of reactivity, and applications in catalysis—cannot be addressed due to the absence of any foundational data on the subject compound.

Q & A

What are the optimal catalytic systems and reaction conditions for synthesizing N-allyl-2-bromopyridin-3-amine via nucleophilic substitution?

Basic Question

The synthesis of this compound typically involves coupling 2-bromopyridin-3-amine with an allyl halide or via transition metal-catalyzed allylation. Key catalytic systems include:

- Copper(I) iodide (CuI) with phenanthroline (phen) ligands : This system facilitates Ullmann-type coupling under reflux in toluene, achieving yields up to 89% when using K₃PO₄ as a base .

- Palladium catalysts (e.g., Pd(OAc)₂) : Effective for allylation under mild conditions (e.g., 60°C in DMF) with allyl carbonates, though sensitivity to moisture and oxygen requires inert atmosphere handling .

Critical parameters : Solvent polarity (toluene vs. DMF), base strength (K₃PO₄ vs. NaH), and reaction time (12–24 hours) significantly influence yield and purity.

How can structural contradictions in NMR and X-ray crystallography data for this compound derivatives be resolved?

Advanced Question

Discrepancies between solution-phase NMR (e.g., unexpected splitting of allyl proton signals) and solid-state X-ray data (e.g., planar vs. non-planar conformations) may arise from:

- Tautomerism : Amine protons in pyridine derivatives can exhibit keto-enol tautomerism, altering resonance patterns .

- Crystal packing effects : X-ray structures may show intermolecular hydrogen bonding (N–H⋯O/N) that stabilizes non-planar conformations not observed in solution .

Resolution strategies :

What methodologies are recommended for analyzing the regioselectivity of substitution reactions at the bromine position in this compound?

Basic Question

Regioselective substitution at the 2-bromo position can be achieved via:

- Buchwald-Hartwig amination : Using Pd₂(dba)₃ and Xantphos ligands to replace bromine with amines, preserving the allyl group .

- SNAr (nucleophilic aromatic substitution) : Electron-withdrawing groups (e.g., nitro) enhance reactivity, but the allyl group may require protection with TMSCl to prevent side reactions .

Analytical validation :

How do steric and electronic effects of the allyl group influence the reactivity of this compound in cross-coupling reactions?

Advanced Question

The allyl moiety impacts reactivity through:

- Steric hindrance : Bulky allyl groups (e.g., substituted allyl) reduce yields in Suzuki-Miyaura couplings by impeding transmetalation.

- Electronic effects : Electron-donating allyl substituents (e.g., methoxyallyl) destabilize the Pd intermediate, slowing oxidative addition .

Mitigation strategies :- Use smaller ligands (e.g., PPh₃ instead of Xantphos) to reduce steric clash.

- Optimize temperature (80–100°C) to overcome electronic deactivation .

What are the challenges in scaling up the synthesis of this compound from milligram to multigram quantities?

Basic Question

Key scalability challenges include:

- Exothermic reactions : Allylation steps may require controlled addition of reagents to prevent thermal runaway.

- Purification : Column chromatography becomes impractical; alternatives like recrystallization (heptane/toluene) or distillation are preferred .

Process optimization :

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Question

Computational approaches include:

- Docking studies : Using PyMol or AutoDock to model interactions with target proteins (e.g., kinases), leveraging the bromine atom as a halogen bond donor .

- QSAR models : Correlating Hammett σ values of substituents with IC₅₀ data from enzyme inhibition assays .

Validation :- Compare predicted binding affinities with experimental SPR (surface plasmon resonance) data .

What are the best practices for resolving contradictory yield data in published synthetic routes for this compound?

Advanced Question

Discrepancies in literature yields (e.g., 47% vs. 89%) often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.